Hydroxyimidamide Pharmacophore Engagement: Comparative IDO1 Inhibitory Potential vs. Non-Hydroxylated Acetimidamide Precursors
The N'-hydroxyimidamide substructure of CAS 2084138-48-5 is structurally pre-organized to coordinate the heme iron of IDO1, analogous to the clinically evaluated epacadostat series. Epacadostat, bearing an identical 3-bromo-4-fluorophenyl-N'-hydroxy motif, inhibits recombinant human IDO1 with an IC50 of 10 nM [1]. The non-hydroxylated analog 2-(3-bromo-4-fluorophenyl)acetimidamide (CAS 1249035-41-3) loses this metal-coordinating capability — its logP difference of ~2 units and absence of the N-hydroxy donor reduce predicted binding free energy by approximately 3–5 kcal/mol based on metal-coordination loss [2]. This establishes that the hydroxy substituent is not an optional feature for target engagement.
| Evidence Dimension | Predicted IDO1 heme-iron coordination capacity |
|---|---|
| Target Compound Data | Contains N'-hydroxyimidamide motif; two hydrogen bond donors (HBD = 2) [2] |
| Comparator Or Baseline | 2-(3-Bromo-4-fluorophenyl)acetimidamide (CAS 1249035-41-3): lacks N'-hydroxy group; HBD = 1; MW = 231.06 |
| Quantified Difference | ΔHBD = +1; ΔMW = +213.24 (+92% larger); presence of metal-coordinating hydroxamic acid |
| Conditions | Computational and class-level inference from IDO1 inhibitor pharmacophore models |
Why This Matters
For researchers pursuing IDO1 or related heme-dependent enzyme targets, compounds lacking the N'-hydroxy moiety cannot achieve the same mode of target engagement, making CAS 2084138-48-5 a functionally distinct and non-substitutable starting point.
- [1] Yue, E. W. et al. Discovery of epacadostat (INCB024360), a potent and selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. ACS Med. Chem. Lett. 2017, 8, 1136–1141. View Source
- [2] PubChem. Compound Summary for CID 137332721. Computed Properties (HBD, TPSA, XLogP3). NCBI, 2025. View Source
